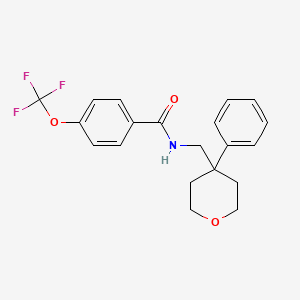

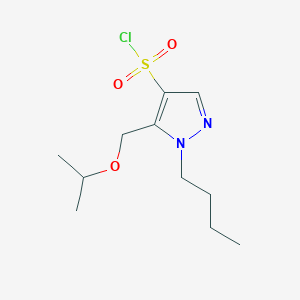

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is commonly found in various pharmaceuticals due to its bioactivity. The compound also contains a tetrahydropyran ring, a common motif in many natural products, and a trifluoromethoxy group, which is often used in drug design to improve metabolic stability and enhance lipophilicity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydropyran ring, the introduction of the phenyl group, and the attachment of the benzamide and trifluoromethoxy groups. Without specific literature or patents, it’s challenging to provide a detailed synthesis route .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydropyran ring and phenyl group contribute to the compound’s three-dimensionality, potentially leading to stereoisomerism .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo hydrolysis under acidic or basic conditions. The tetrahydropyran ring could be involved in reactions like ring-opening. The trifluoromethoxy group is generally stable but could potentially undergo nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and trifluoromethoxy groups could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are often synthesized for their unique chemical properties. For example, practical synthesis methods for benzamide-based compounds, including variations similar to N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide, have been developed to improve efficiency and yield for pharmaceutical applications. Such methods are crucial for the production of orally active antagonists with potential therapeutic applications (Ikemoto et al., 2005).

Biological Activity

Compounds structurally related to N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide have been explored for their biological activities, including their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral agents. For instance, celecoxib derivatives have been studied for their comprehensive biological activities, indicating the versatility of benzamide compounds in drug discovery and development (Ş. Küçükgüzel et al., 2013).

Antiviral and Antimicrobial Applications

Specific benzamide derivatives have shown remarkable activity against various viral strains, including influenza A virus subtype H5N1, highlighting the potential of such compounds in treating viral infections. The ability of these compounds to inhibit viral replication demonstrates their importance in the development of new antiviral drugs (Hebishy et al., 2020).

Material Science

In material science, benzamide-based compounds have been used in the synthesis of well-defined polymers and copolymers with low polydispersity. This application is crucial for creating materials with specific characteristics, such as thermal stability and solubility, which are essential for various industrial and technological applications (Yokozawa et al., 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO3/c21-20(22,23)27-17-8-6-15(7-9-17)18(25)24-14-19(10-12-26-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHSOASDLGCHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)

![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2996944.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)